ethyl 4-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate -

ethyl 4-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate

Catalog Number: EVT-4050790
CAS Number:
Molecular Formula: C25H20BrN3O6
Molecular Weight: 538.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the acrylamide moiety: This could be achieved through a reaction of a substituted acryloyl chloride with ethyl 4-aminobenzoate. []
  • Introduction of the 4-bromobenzamide group: This could involve the reaction of 4-bromobenzoyl chloride with the appropriate amine intermediate. []
  • Formation of the nitrophenyl substituent: This could potentially be achieved through a nitration reaction on a pre-existing phenyl group. [, ]
Chemical Reactions Analysis
  • Hydrolysis: The ester and amide bonds are susceptible to hydrolysis under acidic or basic conditions. []
  • Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides. []
Applications
  • Building block in organic synthesis: The multiple functional groups make it a versatile precursor for synthesizing more complex molecules. [, , , , , , , , , , , , ]
  • Materials science: The presence of electron-donating and electron-withdrawing groups suggests potential for exploring its optoelectronic properties. [, ]

Ethyl (E)-(3-(4-((4-Bromobenzyl)oxy)phenyl)acryloyl)glycinate

    Compound Description: This compound is a cinnamic acid-amino acid hybrid designed as a potential anti-inflammatory agent. It demonstrates high cyclooxygenase inhibitory activity (IC50 = 6 µM) and favorable pharmacokinetic properties, suggesting potential as a lead compound for developing COX inhibitors. []

Ethyl 4-((4-Iodobenzyl)amino)benzoate

    Compound Description: This compound was synthesized and its crystal structure determined through X-ray diffraction analysis. []

Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (ACNPPC)

    Compound Description: ACNPPC was synthesized using an environmentally friendly method and underwent structural, UV-Vis, vibrational, and computational analyses. []

1,3-Dimethyl-6-[[2-[N-[3-(4-nitrophenyl)propyl]-N-(hydroxyethyl) amino]ethyl]amino]-2,4-(1H,3H)-pyrimidinedione

    Compound Description: This compound belongs to a series of 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)- pyrimidinedione derivatives synthesized and investigated for their class III antiarrhythmic activity and class II (beta-blocking) effects. This specific derivative exhibited significant potency within its series. []

2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate (NZ-105)

    Compound Description: NZ-105 is a novel calcium antagonist developed through a series of structural modifications of 1,4-dihydropyridine-5-phosphonates. Its solid-state structure was elucidated using X-ray crystallography, and the compound has been selected for further pharmacological and clinical development. [, ]

Properties

Product Name

ethyl 4-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate

IUPAC Name

ethyl 4-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate

Molecular Formula

C25H20BrN3O6

Molecular Weight

538.3 g/mol

InChI

InChI=1S/C25H20BrN3O6/c1-2-35-25(32)18-7-11-20(12-8-18)27-24(31)22(15-16-3-13-21(14-4-16)29(33)34)28-23(30)17-5-9-19(26)10-6-17/h3-15H,2H2,1H3,(H,27,31)(H,28,30)/b22-15+

InChI Key

QIXBOOUCRUEMRQ-PXLXIMEGSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.